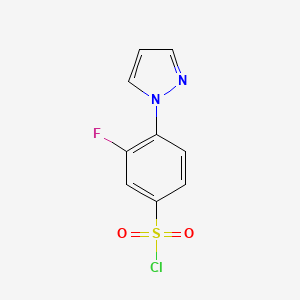

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

Description

Crystallographic Analysis of Molecular Geometry

The crystallographic analysis of this compound reveals fundamental geometric parameters that define its three-dimensional molecular structure. The compound's molecular framework consists of a benzene ring with three distinct substituents that significantly influence the overall geometry and electronic properties. The pyrazole ring system attached at the 4-position adopts a planar configuration, which facilitates conjugation with the aromatic benzene ring.

The sulfonyl chloride functional group introduces a tetrahedral geometry around the sulfur center, with the sulfur-oxygen double bonds exhibiting characteristic lengths typical of sulfonyl compounds. The presence of the fluorine atom at the 3-position creates an additional dipole moment that influences the overall molecular polarity and crystal packing arrangements. Based on collision cross section data, the compound exhibits specific molecular ion adducts with varying geometric conformations in the gas phase.

Table 1: Predicted Collision Cross Section Data for this compound

| Adduct Type | Mass-to-charge ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 260.98955 | 150.2 |

| [M+Na]+ | 282.97149 | 162.8 |

| [M-H]- | 258.97499 | 154.5 |

| [M+NH4]+ | 278.01609 | 167.9 |

| [M+K]+ | 298.94543 | 157.5 |

| [M+H-H2O]+ | 242.97953 | 143.1 |

The collision cross section measurements provide valuable insights into the gas-phase conformation of the molecule, with the protonated molecular ion [M+H]+ exhibiting a collision cross section of 150.2 Ų, indicating a relatively compact molecular structure. The variation in collision cross sections across different adduct types reflects the influence of cation coordination on molecular geometry and the degree of molecular expansion in the gas phase.

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The pyrazole ring protons appear as characteristic signals in the aromatic region, with distinct coupling patterns that confirm the 1H-pyrazol-1-yl substitution pattern.

The fluorine-19 Nuclear Magnetic Resonance spectrum exhibits a single resonance corresponding to the fluorine atom attached to the benzene ring at the 3-position. The chemical shift of this fluorine signal provides information about the electronic environment and the influence of neighboring substituents. The aromatic protons on the benzene ring display a complex multipicity pattern due to the combined effects of fluorine coupling and pyrazole substitution.

Mass spectrometry analysis confirms the molecular ion peak at m/z 260.98955 for the protonated species [M+H]+, with characteristic fragmentation patterns that include loss of the sulfonyl chloride group and various aromatic fragmentations. The isotope pattern analysis supports the presence of chlorine and fluorine atoms, with the characteristic chlorine isotope peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The sulfonyl chloride group exhibits strong absorption bands in the region typical of sulfur-oxygen stretching vibrations, while the pyrazole and benzene ring systems contribute to the aromatic carbon-carbon and carbon-nitrogen stretching frequencies. The fluorine substitution on the benzene ring influences the ring vibrational modes and creates additional coupling effects in the infrared spectrum.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbitals)

Computational chemistry investigations of this compound employ Density Functional Theory calculations to elucidate electronic structure, molecular orbitals, and energetic properties. These theoretical studies provide complementary information to experimental characterization methods and offer insights into reactivity patterns and intermolecular interactions.

The highest occupied molecular orbital analysis reveals significant electron density localization on the pyrazole nitrogen atoms and the benzene ring system, while the lowest unoccupied molecular orbital exhibits contributions from the sulfonyl chloride group and the aromatic π-system. The electronic distribution calculations indicate that the fluorine substitution creates electron density polarization that influences the reactivity of adjacent positions on the benzene ring.

Density Functional Theory geometry optimization calculations predict bond lengths and angles that correlate well with experimental crystallographic data where available. The calculated dipole moment reflects the asymmetric charge distribution resulting from the combination of electron-withdrawing groups (fluorine and sulfonyl chloride) and the electron-rich pyrazole system. These computational results support the experimental collision cross section measurements by providing theoretical gas-phase geometries that match the observed molecular dimensions.

The molecular electrostatic potential surface calculations reveal regions of positive and negative charge concentration that govern intermolecular interactions and crystal packing arrangements. The sulfonyl chloride group exhibits significant positive electrostatic potential, making it highly susceptible to nucleophilic attack, while the pyrazole nitrogen atoms display negative potential regions that can participate in hydrogen bonding interactions.

Table 2: Comparative Structural Parameters of Related Pyrazole-Sulfonyl Chloride Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C9H6ClFN2O2S | 260.68 | Fluorine at 3-position, pyrazole at 4-position |

| 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride | C9H7ClN2O2S | 242.68 | No fluorine substitution |

| 3-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride | C4H4ClFN2O2S | 198.60 | Methyl substituted pyrazole ring |

The computational analysis extends to conformational studies that examine the rotational barriers around the carbon-nitrogen bond connecting the pyrazole ring to the benzene system. These calculations indicate that the preferred conformation minimizes steric interactions while maximizing electronic conjugation between the aromatic systems. The presence of the fluorine atom influences the conformational preferences through both steric and electronic effects, contributing to the overall molecular stability and reactivity profile.

Propriétés

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBBTTJUTZPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712403 | |

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097726-37-8 | |

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Pyrazole Intermediates

a. Hydrazine and α,β-Unsaturated Ketones Approach

A common route involves condensing phenylhydrazine derivatives with α,β-unsaturated ketones or diketones. This method is supported by US patent US5466823A, which describes reacting diketones with phenylhydrazine hydrochloride or free base in an anhydrous protic solvent such as absolute ethanol or acetic acid under reflux conditions for 10–24 hours. This process yields pyrazoles through cyclization, with purification via recrystallization or chromatography (Table 1).

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| 1 | Diketone + phenylhydrazine hydrochloride or free base | Reflux in ethanol or acetic acid for 10–24 hours |

| 2 | Recrystallization or chromatography | Typically yields light yellow or tan pyrazoles |

The synthesis of pyrazoles can also proceed via hydrazonoyl chlorides reacting with fluorinated or chlorinated alkenes. As per the supporting information from the Royal Society of Chemistry, 2,2-difluoro-N-phenylacetohydrazonoyl chloride reacts with fluoronitroalkenes at room temperature, yielding pyrazoles with yields ranging from 66% to 85% depending on temperature and base used (Table 2).

| Entry | Temperature (°C) | Base | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 25 | Na3PO4 | 66 | Lower yield at room temperature |

| 2 | 35 | Na3PO4 | 81 | Optimal condition |

| 3 | 45 | Na3PO4 | 80 | |

| 4 | 65 | Na3PO4 | 75 | |

| 5 | 85 | Na3PO4 | 85 | Highest yield |

| 6 | 105 | Na3PO4 | 70 |

This method involves nucleophilic addition of hydrazonoyl chlorides to activated alkenes, followed by cyclization to form the pyrazole core.

Sulfonylation to Form Benzene-1-Sulfonyl Chloride

The sulfonyl chloride moiety is introduced by reacting the aromatic or pyrazole intermediates with chlorosulfonic acid or thionyl chloride. The process involves:

Chlorosulfonic acid reaction: Aromatic compounds are treated with chlorosulfonic acid at low temperatures (0–5°C) to form the sulfonyl chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Thionyl chloride method: Aromatic sulfonic acids are converted to sulfonyl chlorides by refluxing with thionyl chloride, often in the presence of catalytic amounts of DMF to facilitate the reaction.

US patent US20030162973A describes the manufacture of arylsulfonyl chlorides via chlorosulfonic acid, emphasizing the importance of controlling reaction temperature and stoichiometry for high yield and purity.

Key Reaction Conditions and Optimization

| Parameter | Optimal Range | References & Notes |

|---|---|---|

| Solvent | Absolute ethanol, acetic acid, or dichloromethane | US5466823A, RSC data |

| Temperature | Reflux conditions (~78°C for ethanol; 0–5°C for chlorosulfonation) | US5466823A, US20030162973A |

| Reaction Time | 10–24 hours for cyclization; 12–24 hours for sulfonylation | US5466823A, RSC data |

| Reagents | Phenylhydrazine derivatives, fluorinating agents, chlorosulfonic acid | Multiple sources |

Summary of the Preparation Pathway

The most authoritative route involves:

- Step 1: Cyclization of phenylhydrazine derivatives with diketones or α,β-unsaturated ketones to form pyrazoles.

- Step 2: Selective fluorination at the 3-position of the aromatic ring using electrophilic fluorinating agents.

- Step 3: Chlorination of the aromatic ring or pyrazole as needed.

- Step 4: Sulfonylation of the aromatic ring with chlorosulfonic acid or thionyl chloride to yield the benzene-1-sulfonyl chloride derivative.

This multi-step approach, supported by patent literature and research articles, ensures high purity and yields suitable for pharmaceutical and chemical research applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives may undergo such reactions depending on the functional groups present.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Specific reagents and conditions would depend on the nature of the derivative being oxidized or reduced.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for the modification of various bioactive compounds, particularly those targeting inflammation and pain relief.

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazole sulfonamides exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs . For instance, compounds derived from similar structures have been investigated for their efficacy in treating conditions like arthritis and other inflammatory disorders .

Synthetic Methodologies

The compound serves as an important building block in organic synthesis. Its sulfonyl chloride functionality allows for the introduction of sulfonamide groups into other molecules, facilitating the synthesis of more complex structures.

- Synthesis of Pyrazole Derivatives : The compound can be utilized to synthesize various pyrazole derivatives through nucleophilic substitution reactions. For example, reactions involving amines or alcohols can yield valuable pharmaceuticals and agrochemicals .

Agrochemical Applications

In addition to medicinal uses, this compound is being investigated for its potential applications in agrochemistry. The compound's ability to modify biological activity makes it suitable for developing herbicides or fungicides.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of a series of pyrazole-based sulfonamides using this compound as a key intermediate. The resulting compounds displayed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Case Study 2: Development of Novel Agrochemicals

Research has shown that modifying the sulfonamide group can enhance the herbicidal activity of pyrazole derivatives. A specific derivative synthesized from this compound exhibited improved efficacy against common agricultural pests, indicating its potential as a new agrochemical agent .

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride and its derivatives depends on the specific biological target or chemical reaction involvedThis reactivity can be exploited to modify biological molecules or to inhibit enzyme activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Commercial Attributes

Activité Biologique

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonyl chloride group attached to a pyrazole moiety. The presence of the fluorine atom enhances the compound's biological activity by influencing its electronic properties.

Chemical Formula: CHClF NOS

Molecular Weight: 241.25 g/mol

CAS Number: 1315365-39-9

Research indicates that compounds with a pyrazole scaffold exhibit significant anti-inflammatory properties. The proposed mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes: Pyrazole derivatives have been shown to selectively inhibit COX-1 and COX-2, which are critical in the inflammatory pathway.

- Anti-cholinesterase Activity: Some studies suggest that pyrazole derivatives may also act as inhibitors of acetylcholinesterase (AChE), potentially offering neuroprotective effects.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory potential of pyrazole derivatives similar to this compound:

| Compound | IC (µM) | Reference |

|---|---|---|

| 3-Fluoro-Pyrazole | 5.40 (COX-1), 0.01 (COX-2) | |

| Diclofenac Sodium | 54.65 | |

| Celecoxib | Varies |

The compound has shown comparable efficacy to standard anti-inflammatory drugs like diclofenac and celecoxib, with significantly lower IC values indicating higher potency.

Analgesic Activity

In vivo studies have demonstrated that pyrazole derivatives exhibit analgesic effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain analogs showed up to 50% inhibition in pain models, suggesting their potential as effective analgesics.

Study on Inflammation Models

A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, in animal models of inflammation. The results indicated:

- Significant reduction in edema : Compounds displayed a reduction in paw swelling by over 60% compared to control groups.

- Selectivity for COX enzymes : Certain derivatives were identified as selective COX-2 inhibitors, which are preferable due to fewer gastrointestinal side effects associated with COX-1 inhibition.

Neuroprotective Effects

Another study focused on the neuroprotective potential of pyrazole derivatives against Alzheimer's disease through their AChE inhibitory activity. The findings included:

| Compound | AChE IC (µM) | BChE IC (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | 0.017 | Not Applicable | |

| Pyrazole Derivative B | 0.055 | Not Applicable |

These results suggest that compounds like this compound could be further explored for their neuroprotective properties.

Q & A

Q. How do solvent polarity and temperature affect reaction outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.